molecular formula C22H25BrN2O4 B379125 4-(3-bromo-4-methoxyphenyl)-2-methyl-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone

4-(3-bromo-4-methoxyphenyl)-2-methyl-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone

Cat. No.: B379125
M. Wt: 461.3g/mol
InChI Key: DYHVUSRQOIBTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromo-4-methoxyphenyl)-2-methyl-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound with a unique structure that includes a brominated phenyl ring, a methoxy group, a morpholine ring, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-4-methoxyphenyl)-2-methyl-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate intermediate to form the tetrahydroquinoline core.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the brominated phenyl ring with the tetrahydroquinoline core and the morpholine ring under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-4-methoxyphenyl)-2-methyl-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-bromo-4-methoxyphenyl)-2-methyl-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-methoxyphenyl)-2-methyl-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl ring and the morpholine ring are key structural features that enable binding to specific sites on the target molecules. This binding can result in the inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-bromo-4-methoxyphenyl)-2-methylquinoline: Similar in structure but lacks the morpholine ring.

    4-(3-bromo-4-methoxyphenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)quinoline: Similar but without the tetrahydroquinoline core.

    4-(3-bromo-4-methoxyphenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinoline: Similar but without the ketone group.

Uniqueness

The uniqueness of 4-(3-bromo-4-methoxyphenyl)-2-methyl-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone lies in its combination of structural features, including the brominated phenyl ring, the methoxy group, the morpholine ring, and the tetrahydroquinoline core. This combination provides a unique set of chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C22H25BrN2O4

Molecular Weight

461.3g/mol

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-2-methyl-3-(morpholine-4-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one

InChI

InChI=1S/C22H25BrN2O4/c1-13-19(22(27)25-8-10-29-11-9-25)20(14-6-7-18(28-2)15(23)12-14)21-16(24-13)4-3-5-17(21)26/h6-7,12,20,24H,3-5,8-11H2,1-2H3

InChI Key

DYHVUSRQOIBTOH-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)Br)C(=O)N4CCOCC4

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)Br)C(=O)N4CCOCC4

Origin of Product

United States

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